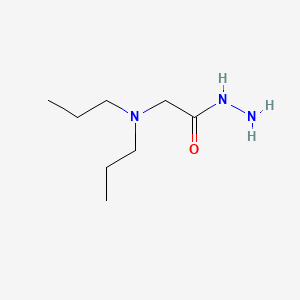

1-氨基-2-苯基丁-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-Amino-2-phenylbutan-2-ol and related compounds involves multiple strategies. One approach includes the kinetic resolution of (±)-1-phenylbutan-1-ol through CALB-catalyzed aminolyses, indicating the influence of the amine used on the enantioselectivity of the process (García-Urdiales, Rebolledo, & Gotor, 2001). Another method involves the transformation of n-butylbenzene, an industrial by-product, into value-added products like 1-amino-1phenylbutane through various synthetic routes, highlighting the versatility and economic efficiency of these synthesis methods (Nagarapu, Apuri, Gaddam, & Bantu, 2009).

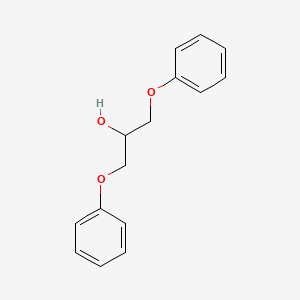

Molecular Structure Analysis

The molecular structure of 1-Amino-2-phenylbutan-2-ol and its derivatives can be characterized by techniques such as NMR, X-ray crystallography, and mass spectrometry. These analyses provide insights into the stereochemistry and electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications in synthesis and medicinal chemistry.

Chemical Reactions and Properties

1-Amino-2-phenylbutan-2-ol participates in various chemical reactions, including aminolysis, enantioselective catalysis, and others that demonstrate its versatility as a synthetic intermediate. For example, the compound has been used in the synthesis of HIV-1 protease inhibitors, showcasing its utility in the development of pharmaceutical agents (Yu Xin-hong, 2013).

科学研究应用

立体化学和抗组胺活性

Casy和Parulkar(1969年)的研究探讨了从与1-氨基-2-苯基丁-2-醇相关的化合物衍生的异构氨基丁烯的合成和抗组胺性质。他们发现这些化合物的立体化学显着影响其抗组胺活性(Casy & Parulkar, 1969)。

酶催化的动力学分辨

García-Urdiales,Rebolledo和Gotor(2001年)研究了CALB催化的(±)-1-苯基丁-1-醇衍生物的氨解反应,发现对于过程中使用的胺,对映选择性存在显着变化。这突显了特定胺在影响手性醇的分辨中的作用(García-Urdiales等,2001年)。

药物代谢中的代谢分析

Changchit,Gal和Zirrolli(1991年)对手性拉贝洛代谢物3-氨基-1-苯基丁烷进行了研究,这是与1-氨基-2-苯基丁-2-醇相关的化合物。他们为这种代谢物开发了一个对映特异性的测定方法,强调了它在理解拉贝洛代谢(一种降压药物)中的重要性(Changchit et al., 1991)。

生物燃料生产

Bastian等人(2011年)专注于生物燃料的生产,特别是通过涉及酶如酮酸还原异构酶和醇脱氢酶的途径生产2-甲基丙醇。由于这些化合物与1-氨基-2-苯基丁-2-醇的结构相似性,这项研究具有相关性(Bastian et al., 2011)。

属性

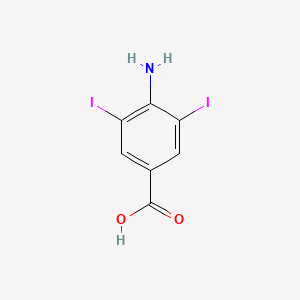

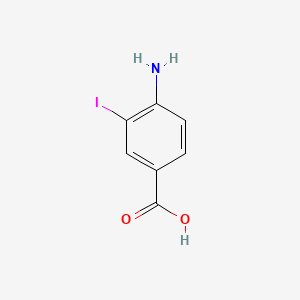

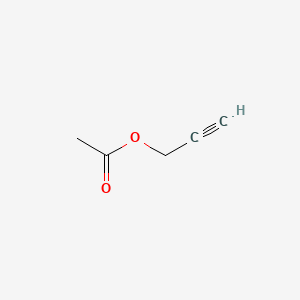

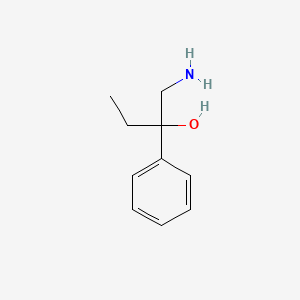

IUPAC Name |

1-amino-2-phenylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFJMPCWXPSJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274599 |

Source

|

| Record name | 1-amino-2-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-phenylbutan-2-ol | |

CAS RN |

770-65-0 |

Source

|

| Record name | NSC30434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-2-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。